Bortezomib-d5 Bortezomib-d5 Bortezomib-d5 contains 5 deuterium atoms on the phenyl group. Bortezomib-d5 is intended for use as an internal stadard for the quantification of bortezomib (Item No. 10008822) by GC- or LC-MS. Bortezomib is a dipeptide boronic acid derivative that reversibly inhibits the 20S proteasome (Ki = 0.6 nM). It binds the β5-subunit of the 20S proteasome and selectively inhibits chymotryptic activity. In part by blocking the degradation of tumor-suppressing and proapoptotic proteins, bortezomib drives cell cycle arrest and apoptosis in cancer cell lines and has applications in multiple myeloma and certain lymphomas, as well as other types of cancer. Proteasome inhibitors, including bortezomib, have potential in combination therapy with chemotherapy and radiation therapy against cancer.
Brand Name: Vulcanchem
CAS No.: 1133706-15-6
VCID: VC0163354
InChI: InChI=1S/C19H25BN4O4/c1-13(2)10-17(20(27)28)24-18(25)15(11-14-6-4-3-5-7-14)23-19(26)16-12-21-8-9-22-16/h3-9,12-13,15,17,27-28H,10-11H2,1-2H3,(H,23,26)(H,24,25)/t15-,17-/m0/s1/i3D,4D,5D,6D,7D
SMILES: O=C(N[C@@H](CC1=C([2H])C([2H])=C([2H])C([2H])=C1[2H])C(N[C@H](B(O)O)CC(C)C)=O)C2=CN=CC=N2
Molecular Formula: C19H20BD5N4O4
Molecular Weight: 389.3

Bortezomib-d5

CAS No.: 1133706-15-6

Reference Standards

VCID: VC0163354

Molecular Formula: C19H20BD5N4O4

Molecular Weight: 389.3

Bortezomib-d5 - 1133706-15-6

CAS No. 1133706-15-6
Product Name Bortezomib-d5
Molecular Formula C19H20BD5N4O4
Molecular Weight 389.3
Standard InChI InChI=1S/C19H25BN4O4/c1-13(2)10-17(20(27)28)24-18(25)15(11-14-6-4-3-5-7-14)23-19(26)16-12-21-8-9-22-16/h3-9,12-13,15,17,27-28H,10-11H2,1-2H3,(H,23,26)(H,24,25)/t15-,17-/m0/s1/i3D,4D,5D,6D,7D
Standard InChIKey GXJABQQUPOEUTA-QAOZPTLUSA-N
SMILES O=C(N[C@@H](CC1=C([2H])C([2H])=C([2H])C([2H])=C1[2H])C(N[C@H](B(O)O)CC(C)C)=O)C2=CN=CC=N2
Description Bortezomib-d5 contains 5 deuterium atoms on the phenyl group. Bortezomib-d5 is intended for use as an internal stadard for the quantification of bortezomib (Item No. 10008822) by GC- or LC-MS. Bortezomib is a dipeptide boronic acid derivative that reversibly inhibits the 20S proteasome (Ki = 0.6 nM). It binds the β5-subunit of the 20S proteasome and selectively inhibits chymotryptic activity. In part by blocking the degradation of tumor-suppressing and proapoptotic proteins, bortezomib drives cell cycle arrest and apoptosis in cancer cell lines and has applications in multiple myeloma and certain lymphomas, as well as other types of cancer. Proteasome inhibitors, including bortezomib, have potential in combination therapy with chemotherapy and radiation therapy against cancer.
Synonyms LDP-341-d5;MG-341-d5;PS-341-d5
Reference 1.Yamauchi, T.,Keating, M.J. and Plunkett, W. UCN-01 (7-hydroxystaurosporine) inhibits DNA repair and increases cytotoxicity in normal lymphocytes and chronic lymphocytic leukemia lymphocytes. Molecular Cancer Therapeutics 1, 287-294 (2002).
Last Modified Aug 20 2021
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